2-(2-Fluorophenyl)-6-methylpyridine
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Overview
Description
2-(2-Fluorophenyl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorophenyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with 2-fluorobenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluorophenyl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine atom.
6-Alkoxy-2,2’-bipyridines: Compounds with similar structural features used in luminescent materials.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar heterocyclic structures used as CDK2 inhibitors.
Uniqueness
2-(2-Fluorophenyl)-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10FN |
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Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6-methylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,1H3 |
InChI Key |
MZHFMGOLDDSXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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